![molecular formula C22H26ClF3N4O3 B2893856 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine CAS No. 2097938-18-4](/img/structure/B2893856.png)

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

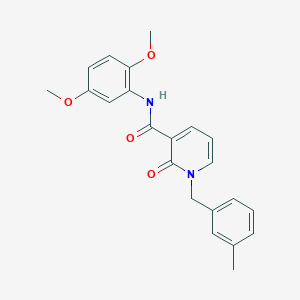

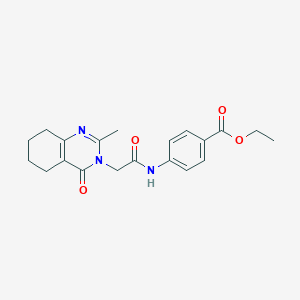

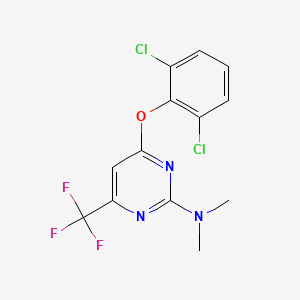

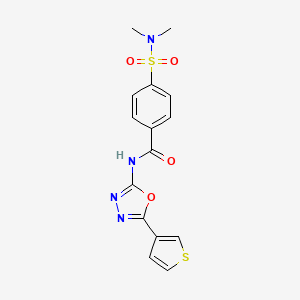

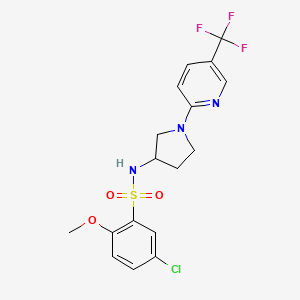

The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, an oxazole ring, and a bipiperidine structure. These groups are common in many pharmaceutical and agrochemical compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed using a Chichibabin pyridine synthesis or a similar method. The trifluoromethyl group could be introduced using a Ruppert-Prakash reagent or a similar compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyridine and oxazole rings, along with the bipiperidine structure, would likely contribute to the rigidity of the molecule, while the trifluoromethyl group would add electron-withdrawing character .Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and the reagents used. The pyridine ring is susceptible to electrophilic substitution, while the trifluoromethyl group is generally quite stable and resistant to reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility. The presence of the pyridine and oxazole rings could contribute to the compound’s stability and rigidity .Aplicaciones Científicas De Investigación

Organic Synthesis and Ligand Design

Compounds with pyridine, trifluoromethyl groups, and oxazole functionalities are often explored for their utility in organic synthesis and as ligands in catalysis. The pyridine and oxazole rings can act as coordinating sites for metal ions in catalytic complexes. For example, pyridine-triazole ligands have been synthesized for copper-catalyzed aerobic alcohol oxidation, demonstrating the importance of nitrogen-containing heterocycles in catalysis (Pech Thongkam et al., 2015). Such ligands could be designed from the given compound by functionalizing the appropriate positions to introduce triazole or other coordinating groups.

Material Science and Photophysical Properties

The presence of conjugated systems and heteroatoms suggests that derivatives of this compound could be studied for their photophysical properties. Research into rhenium(I) tricarbonyl complexes containing bipyrazine derivatives, for example, has provided insights into the electronic and vibrational properties of complexes, which could be related to the study of compounds with similar structural motifs (R. Kirgan et al., 2007).

Medicinal Chemistry and Drug Design

The structural features of the compound suggest potential for exploration within medicinal chemistry. Compounds containing pyridine and oxazole rings are often screened for biological activity due to their ability to interact with biological targets. For instance, triazoles derived from isonicotinic acid hydrazide have been evaluated for their antimicrobial activities, indicating the relevance of such structures in drug design (Hacer Bayrak et al., 2009).

Exploration of Chemical Reactivity and Mechanistic Studies

The unique combination of functional groups in the compound provides a rich platform for studying chemical reactivity and mechanisms. For example, the study of sulfonamides as terminators of cationic cyclisations highlights the diverse reactivity profiles that can be achieved with multifunctional compounds (Charlotte M. Haskins et al., 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClF3N4O3/c1-13-19(14(2)33-28-13)21(31)30-7-3-16(4-8-30)29-9-5-17(6-10-29)32-20-18(23)11-15(12-27-20)22(24,25)26/h11-12,16-17H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRRTWOIMRJNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2893778.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2893784.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2893788.png)

![1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone](/img/structure/B2893791.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2893794.png)